![molecular formula C12H17N7O5 · HBr B613146 H-Arg(NO2)-pNA hydrobromide CAS No. 29028-61-3](/img/structure/B613146.png)
H-Arg(NO2)-pNA hydrobromide
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Overview
Description
“H-Arg(NO2)-OMe hydrochloride” is a chemical compound used in scientific research . It’s also known as "Methyl N w -nitro- L -argininate hydrochloride" .
Synthesis Analysis
The synthesis of a similar compound, “H-Hyp-Arg(NO2)-OBzl”, was achieved by reacting “Z-Thr-Lys(Z)-OH” with “H-Hyp-Arg(NO2)-OBzl” using the mixed anhydride procedure .Molecular Structure Analysis
The molecular formula for “H-Arg(NO2)-OMe hydrochloride” is C7H15N5O4HCl . The molecular weight is 269.7 .Mechanism of Action
Target of action
The compound contains an arginine residue, which is a basic amino acid involved in protein synthesis . It also has a nitro group, which is often involved in electron transfer reactions. Therefore, the compound might interact with enzymes or receptors that recognize these functional groups.
Mode of action
Based on its structure, it might act as a nucleophilic reagent , meaning it could donate electrons to other molecules, leading to chemical reactions.
Advantages and Limitations for Lab Experiments
The advantages of using H-Arg(NO2)-pNA hydrobromide as a substrate for enzyme assays include its high purity, stability, and specificity for enzymes such as trypsin and chymotrypsin. However, its use is limited to assays that measure the activity of these specific enzymes.
Future Directions
For the use of H-Arg(NO2)-pNA hydrobromide in scientific research include the development of new assays for other enzymes and the optimization of existing assays. Additionally, the use of this compound in drug discovery and development may be explored.
Synthesis Methods
The synthesis of H-Arg(NO2)-pNA hydrobromide involves the reaction of L-arginine with nitric acid to form nitroarginine. This is then reacted with p-nitroaniline to form this compound. The purity of the final product is determined by HPLC analysis.
Scientific Research Applications
H-Arg(NO2)-pNA hydrobromide is commonly used as a substrate for enzymes such as trypsin and chymotrypsin. The hydrolysis of this compound by these enzymes results in the release of p-nitroaniline, which can be detected spectrophotometrically. This allows for the measurement of enzyme activity and the determination of enzyme kinetics.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUCLVWDVXVTH-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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